molecular formula C16H20N2O4 B14156528 Hexanediamide, N,N'-bis(2-furanylmethyl)- CAS No. 61190-71-4

Hexanediamide, N,N'-bis(2-furanylmethyl)-

Cat. No.: B14156528
CAS No.: 61190-71-4
M. Wt: 304.34 g/mol
InChI Key: XEETWTQHPJBVPN-UHFFFAOYSA-N
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Description

Hexanediamide, N,N’-bis(2-furanylmethyl)- is an organic compound with the molecular formula C16H20N2O4. It features a hexanediamide backbone with two furanylmethyl groups attached to the nitrogen atoms. This compound is known for its unique chemical structure, which includes aromatic furan rings and amide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanediamide, N,N’-bis(2-furanylmethyl)- typically involves the reaction of hexanediamine with furfural. The reaction proceeds through a condensation mechanism, where the amine groups of hexanediamine react with the aldehyde groups of furfural to form the desired product. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of Hexanediamide, N,N’-bis(2-furanylmethyl)- can be optimized using continuous-flow synthesis techniques. This method enhances the reaction rate and product yield by improving mass transfer and reaction kinetics. The reaction is conducted in a micro fixed-bed reactor, often using a catalyst such as 5% Pt/C to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Hexanediamide, N,N’-bis(2-furanylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hexanediamine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Hexanediamide, N,N’-bis(2-furanylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexanediamide, N,N’-bis(2-furanylmethyl)- exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanediamide, N,N’-bis(2-furanylmethyl)- is unique due to its combination of furan rings and amide functionalities, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61190-71-4

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N,N'-bis(furan-2-ylmethyl)hexanediamide

InChI

InChI=1S/C16H20N2O4/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20)

InChI Key

XEETWTQHPJBVPN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CO2

Origin of Product

United States

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